1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 3-nitrobenzoate

Catalog No.
S3173078
CAS No.
851127-68-9
M.F
C21H20N4O6S
M. Wt
456.47
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H...

CAS Number

851127-68-9

Product Name

1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 3-nitrobenzoate

IUPAC Name

[2-tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3-nitrobenzoate

Molecular Formula

C21H20N4O6S

Molecular Weight

456.47

InChI

InChI=1S/C21H20N4O6S/c1-13-18(32-17-11-6-5-10-16(17)25(29)30)19(23(22-13)21(2,3)4)31-20(26)14-8-7-9-15(12-14)24(27)28/h5-12H,1-4H3

InChI Key

CJFIXNJAOPRTQN-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(C)(C)C

solubility

not available

1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 3-nitrobenzoate is a synthetic organic compound with the molecular formula C21_{21}H20_{20}N4_{4}O6_6S and a molecular weight of 456.47 g/mol. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with a tert-butyl group, a methyl group, and a phenylthio group. Additionally, it contains a 3-nitrobenzoate moiety, which contributes to its chemical reactivity and potential biological activity. The compound is typically characterized by its purity of around 95% in research applications.

  • Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The ester functionality can be reduced to an alcohol using lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The tert-butyl group may be substituted with other alkyl groups via nucleophilic substitution reactions.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationHydrogen peroxide, m-chloroperbenzoic acidStandard laboratory conditions
ReductionLithium aluminum hydride, sodium borohydrideAnhydrous conditions
SubstitutionAlkyl halides, nucleophiles (amines, thiols)Varies based on nucleophile

The biological activity of 1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 3-nitrobenzoate has been investigated in various studies. Its mechanism of action involves interactions with specific molecular targets, including enzymes and receptors. The compound's phenylthio group may facilitate hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions are crucial for modulating biological activities such as enzyme inhibition or receptor activation .

The synthesis of 1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 3-nitrobenzoate typically involves several steps:

  • Formation of the Pyrazole Ring: This is achieved through the reaction of appropriate hydrazines with carbonyl compounds.
  • Introduction of Substituents: The tert-butyl and methyl groups are introduced through alkylation reactions.
  • Addition of the Phenylthio Group: This is done via nucleophilic substitution.
  • Esterification: Finally, the benzoate ester is formed by reacting the corresponding acid with an alcohol in the presence of a catalyst.

This compound has potential applications in various fields:

  • Pharmaceutical Research: Due to its biological activity, it may serve as a lead compound for drug development targeting specific diseases.
  • Chemical Biology: It can be used to study enzyme interactions and mechanisms.
  • Material Science: Its unique structure may allow for applications in developing novel materials with specific properties.

Interaction studies have demonstrated that 1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 3-nitrobenzoate can bind to various biological macromolecules. These studies often utilize techniques such as:

  • Nuclear Magnetic Resonance Spectroscopy: To observe binding interactions.
  • X-ray Crystallography: For structural elucidation of complexes formed between the compound and target proteins.
  • Enzyme Assays: To evaluate the inhibitory effects on specific enzymes .

Several compounds share structural characteristics with 1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 3-nitrobenzoate:

Compound NameStructural Features
Ethyl 3,4-diethoxybenzoateSimilar benzoate structure
Methyl 3,5-diethoxybenzoateContains diethoxy substituents
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamineRelated pyrazole structure

Uniqueness

The uniqueness of 1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 3-nitrobenzoate lies in its specific combination of structural features—namely, the presence of both the pyrazole ring and the nitrophenyl thio group—resulting in distinct chemical and biological properties not found in similar compounds .

XLogP3

5

Dates

Last modified: 07-25-2023

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